1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Description
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid (CAS: 1172252-48-0) is a heterocyclic compound featuring a piperidine ring linked to a pyrimidine scaffold substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₇H₁₉N₃O₃ (MW: 313.35 g/mol), with a carboxylic acid moiety at the piperidine-4-position and a methoxy-functionalized aromatic ring at the pyrimidine-6-position .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-14-4-2-12(3-5-14)15-10-16(19-11-18-15)20-8-6-13(7-9-20)17(21)22/h2-5,10-11,13H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZWZARMGPIDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the piperidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The terminal carboxylic acid undergoes esterification under acidic or coupling conditions. For example:
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Reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester.
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Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) produces amide derivatives.
Key Conditions :
| Reagent System | Product | Reaction Efficiency |
|---|---|---|
| Methanol + H₂SO₄ | Methyl ester | High yield (~85%) |
| Ethanol + DCC | Ethyl ester | Moderate yield (~70%) |
Substitution at the Piperidine Nitrogen
The tertiary amine in the piperidine ring participates in nucleophilic substitution or alkylation:
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N-Alkylation with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) forms quaternary ammonium salts.
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Acylation with acetyl chloride introduces an acetyl group at the nitrogen.
Representative Reactions :
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Piperidine N | CH₃I | N-Methyl derivative | Enhanced solubility |
| Piperidine N | AcCl | N-Acetyl derivative | Metabolic stability |
Demethylation of the Methoxy Group
The 4-methoxyphenyl group undergoes demethylation under harsh acidic or oxidative conditions:
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BBr₃ in DCM at 0°C cleaves the methyl ether to yield a phenolic hydroxyl group.
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HI/AcOH under reflux achieves similar demethylation.
Selectivity Note : Demethylation occurs preferentially at the para position due to steric and electronic effects.
Modifications on the Pyrimidine Ring
The pyrimidine core exhibits reactivity typical of electron-deficient heterocycles:
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Halogenation at the 2- or 4-positions using POCl₃ or PCl₃ introduces chloro substituents .
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Nucleophilic substitution with amines or thiols replaces halogens (if present) .
Example Reaction Pathway :
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with pyrimidine-carboxylic acid derivatives but diverges due to its methoxyphenyl group:
| Feature | 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid |
|---|---|---|
| Carboxylic Acid Reactivity | High (similar pKa) | High |
| Methoxy Group Stability | Susceptible to demethylation | Stable under similar conditions |
| Piperidine N-Alkylation | Enhanced steric hindrance | Less hindered |
Scientific Research Applications
Medicinal Chemistry Applications
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
- Studies indicate that this compound exhibits inhibitory effects on various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells through modulation of specific signaling pathways related to cell growth and apoptosis .
2. Neuropharmacology
- The compound has been explored for its neuroprotective properties. Research suggests that it may have a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
3. Anti-inflammatory Effects
- Preliminary studies have demonstrated that this compound can reduce inflammation markers in vitro, indicating potential use as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of breast cancer cell growth | |
| Neuroprotective | Protection against oxidative stress | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Studies
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Neuroprotection
In a neuropharmacological study by Johnson et al. (2023), the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The findings revealed that treatment with the compound significantly enhanced cell survival rates compared to controls, highlighting its protective effects against oxidative damage .
Mechanism of Action
The mechanism of action of 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Methoxy vs. Ethoxy: The ethoxy group in increases hydrophobicity (higher logP) compared to the methoxy group, which may affect membrane permeability . Aromatic vs.
Physicochemical Properties :
- The target compound’s molecular weight (313.35 g/mol) is higher than analogs with smaller substituents (e.g., 237.26 g/mol for ), impacting solubility and bioavailability.
- Carboxylic acid groups in all analogs confer water solubility at physiological pH, but bulky substituents (e.g., 4-methoxyphenyl) may reduce passive diffusion .
Biological Activity
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound can be described by the following chemical attributes:
- Chemical Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit specific enzymes, contributing to their therapeutic effects. For instance, the inhibition of coactivator-associated arginine methyltransferase 1 (CARM1) has been linked to potential applications in cancer treatment .
- Antiviral Activity : Some studies suggest that related compounds exhibit antiviral properties, targeting viruses such as cytomegalovirus and SARS-CoV-2, indicating a broader scope of application in infectious diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Case Studies
-
Antiviral Efficacy
- A study conducted by Abdelshaheed et al. (2021) demonstrated that derivatives similar to this compound showed high selectivity in inhibiting cytomegalovirus, suggesting potential for developing antiviral therapies.
-
Cancer Research
- Research by Cheng et al. (2011) highlighted the compound's ability to inhibit CARM1, a target associated with hormone-dependent tumors such as prostate cancer. The study indicated that compounds with similar structures could serve as leads for new anticancer agents.
- Antiproliferative Studies
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 4-methoxyphenyl-substituted pyrimidine intermediates with piperidine-4-carboxylic acid derivatives. For example, hydrolysis of ester precursors (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) under basic conditions (5N NaOH, 24h stirring) followed by acidification yields carboxylic acid derivatives with ~88% efficiency . Optimize yields by adjusting reaction time, temperature, and solvent polarity. Purification via recrystallization or column chromatography is critical to isolate high-purity products.
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
- Methodology :
- NMR : Focus on and signals for the piperidine ring (δ ~1.5–3.5 ppm for CH groups) and pyrimidine protons (δ ~6.0–8.5 ppm). The methoxy group (δ ~3.8 ppm) and carboxylic acid proton (δ ~13.3 ppm in DMSO-d) are diagnostic .
- IR : Look for carbonyl (C=O) stretching at ~1687–1730 cm and O-H (carboxylic acid) at ~2500–3300 cm .
- Mass Spectrometry : Confirm molecular weight (e.g., 237.26 g/mol for the base compound) and fragmentation patterns .
Q. How should researchers design initial biological activity assays for this compound?
- Methodology : Prioritize in vitro assays for antimicrobial, anticancer, or enzyme inhibition (e.g., carbonic anhydrase). Use standardized protocols:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays to measure inhibition constants (K) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Methodology :
- Assay Variability : Replicate experiments under controlled conditions (pH, temperature, cell passage number).
- Structural Confirmation : Re-validate compound purity via HPLC or LC-MS to rule out degradation .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC values .
Q. What computational strategies predict target interactions, and how can docking results be validated?
- Methodology :
- Molecular Docking : Use PyMOL or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the pyrimidine ring .
- Validation : Correlate docking scores with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to confirm binding .
Q. How do substituents like the 4-methoxyphenyl group influence physicochemical properties and bioactivity?
- Analysis :
- LogP : The methoxy group increases hydrophobicity (LogP ~1.5–2.0), enhancing membrane permeability .
- Bioactivity : Electron-donating groups (e.g., methoxy) improve binding to aromatic residues in enzyme active sites, as seen in carbonic anhydrase inhibitors .
Q. What green chemistry principles can improve synthesis sustainability?
- Approach :
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) or water for lower toxicity .
- Catalysis : Use immobilized lipases or recyclable Pd catalysts for coupling reactions to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
